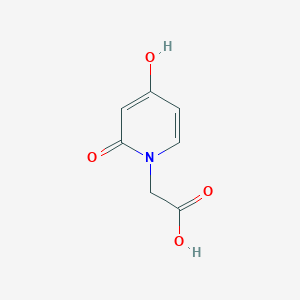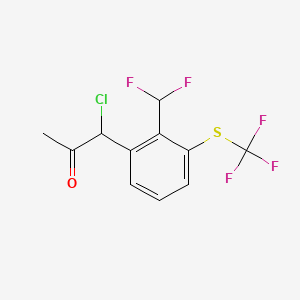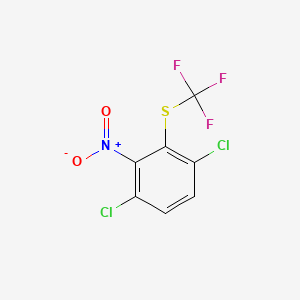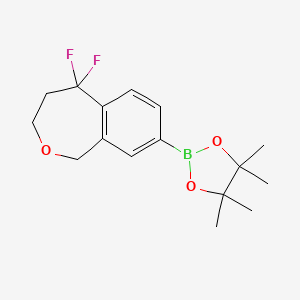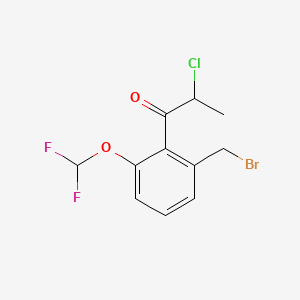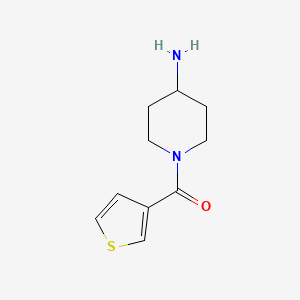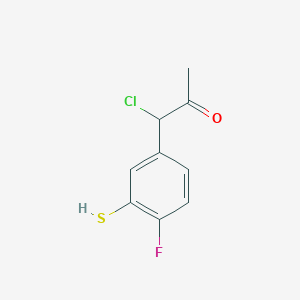
1-Chloro-1-(4-fluoro-3-mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(4-fluoro-3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClFOS and a molecular weight of 218.68 g/mol . This compound features a chloro group, a fluoro group, and a mercapto group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(4-fluoro-3-mercaptophenyl)propan-2-one typically involves the reaction of 4-fluoro-3-mercaptophenyl derivatives with chloroacetone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at room temperature for several hours .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-(4-fluoro-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of substituted derivatives such as amines or thiols.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Scientific Research Applications
1-Chloro-1-(4-fluoro-3-mercaptophenyl)propan-2-one has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-fluoro-3-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups can enhance the compound’s reactivity and binding affinity to biological targets. The mercapto group can form covalent bonds with thiol-containing enzymes or proteins, potentially inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
- 1-Chloro-1-(4-fluorophenyl)propan-2-one
- 1-Chloro-1-(3-mercaptophenyl)propan-2-one
- 1-Chloro-1-(4-fluoro-3-methylphenyl)propan-2-one
Comparison: 1-Chloro-1-(4-fluoro-3-mercaptophenyl)propan-2-one is unique due to the presence of both fluoro and mercapto groups on the phenyl ring. This combination enhances its reactivity and potential biological activities compared to similar compounds that lack one of these functional groups .
Properties
Molecular Formula |
C9H8ClFOS |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
1-chloro-1-(4-fluoro-3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8ClFOS/c1-5(12)9(10)6-2-3-7(11)8(13)4-6/h2-4,9,13H,1H3 |
InChI Key |
RMZUUOWLPYCFLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)F)S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-Methyl-1H-pyrrolo[3,2-C]pyridin-7-YL)boronic acid](/img/structure/B14050348.png)


